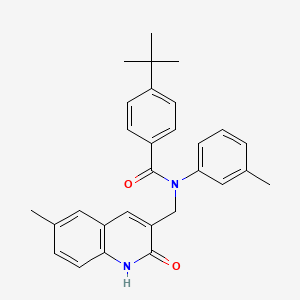
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as PBTZ169, is a novel compound that has shown promising results in the treatment of tuberculosis. Tuberculosis is a bacterial infection that affects the lungs and is a major global health problem. The emergence of drug-resistant strains of tuberculosis has made the development of new drugs a priority. PBTZ169 is one such drug that has shown potential in preclinical studies.
作用机制
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. It inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This compound also inhibits the activity of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, another essential component of the mycobacterial cell wall.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in preclinical studies. It does not affect the viability of mammalian cells at concentrations that are effective against tuberculosis. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages as a potential drug candidate for tuberculosis. It has potent activity against drug-resistant strains of tuberculosis and a low toxicity profile. This compound also has a favorable pharmacokinetic profile, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. This compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of research is the optimization of its pharmacokinetic properties to improve its efficacy in the treatment of tuberculosis. Another area of research is the development of combination therapies that include this compound to improve treatment outcomes. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify potential drug resistance mechanisms. Overall, this compound is a promising drug candidate for the treatment of tuberculosis and warrants further research and development.
合成方法
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is synthesized through a multi-step process starting with the reaction of 4-aminobenzoyl chloride with m-toluidine. The resulting compound is then reacted with tert-butyl carbamate to form 4-(tert-butyl)-N-(m-tolyl)benzamide. The final step involves the reaction of 2-hydroxy-6-methylquinoline with the intermediate compound to form this compound.
科学研究应用
4-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical trials and has shown promising results in the treatment of drug-resistant tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of tuberculosis. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
属性
IUPAC Name |
4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-19-7-6-8-25(16-19)31(28(33)21-10-12-24(13-11-21)29(3,4)5)18-23-17-22-15-20(2)9-14-26(22)30-27(23)32/h6-17H,18H2,1-5H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRWSTNTXOWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

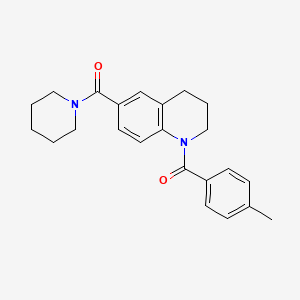
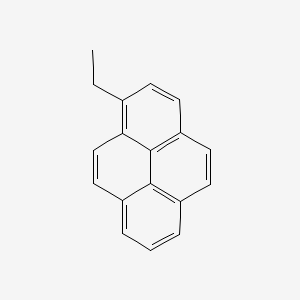


![4-((1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7698322.png)
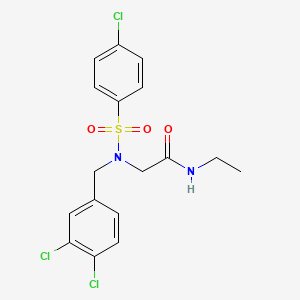

![N-(benzo[d][1,3]dioxol-5-yl)-4-methoxy-3-(N-methylsulfamoyl)benzamide](/img/structure/B7698339.png)
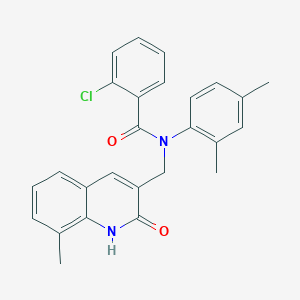
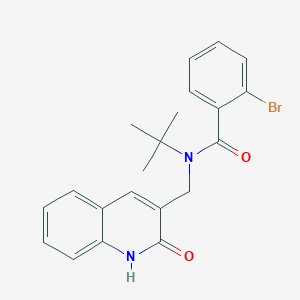
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7698359.png)
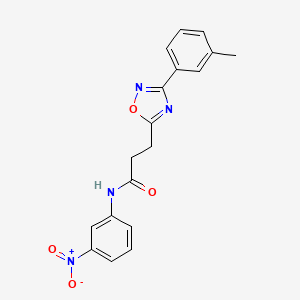

![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole](/img/structure/B7698378.png)